molecular formula C23H30N2O3S B2927141 N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide CAS No. 867136-90-1

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide

Cat. No.: B2927141
CAS No.: 867136-90-1
M. Wt: 414.56
InChI Key: IDHYBUPXFKBYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide is a synthetic organic compound offered for scientific research and development. This molecule features a 4-benzylpiperidine moiety linked via a sulfonyl group to a phenyl ring that is substituted with a 3-methylbutanamide chain. The 4-benzylpiperidine scaffold is of significant interest in medicinal chemistry . Compounds based on this structure have been studied as potential monoamine releasing agents, demonstrating selectivity for dopamine and norepinephrine release over serotonin, and have also shown weak monoamine oxidase inhibitor (MAOI) activity . Furthermore, structurally related N-benzylpiperidine derivatives have been identified as ligands for various biological targets. For instance, some analogs are known to interact with beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta peptides, highlighting the potential of this chemotype in neuroscience research . Other derivatives, such as those featuring a benzimidazole group, continue to be explored for their pharmacological properties . This compound is well-suited for library screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR) in the development of novel bioactive molecules. It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYBUPXFKBYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. This compound is then reacted with appropriate sulfonyl chlorides and amines under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide can be employed in studying enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Pharmacological Activities

The table below compares key structural features and activities of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide with analogous compounds:

Compound Name Key Structural Features Pharmacological Activity References
This compound Benzylpiperidine-sulfonyl, 3-methylbutanamide Potential CNS activity (inferred)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazine-sulfonyl, acetamide Analgesic (comparable to paracetamol)
N-(4-{[4-(3-Methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide Piperazine-sulfonyl, 3-methylbutanoyl, acetamide Not reported; structural analog
N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide Piperidine, butanamide (no sulfonyl group) Not reported; LogP = 3.21
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide Chlorophenyl-sulfonyl, trifluoromethylphenyl, 3-methylbutanamide Not reported; electron-withdrawing substituents
N-(4-(Benzothiazole-2-yl)phenyl) substituted benzenesulfonamides Benzothiazole-sulfonyl, varied substituents Anticonvulsant, neurotoxicity screened

Key Structural and Functional Differences

  • Benzylpiperidine vs. Piperazine-containing analogs (e.g., Compound 35) show strong analgesic activity, suggesting that the benzylpiperidine variant may target similar pathways with modified pharmacokinetics.
  • 3-Methylbutanamide vs. Acetamide : Replacing acetamide with 3-methylbutanamide introduces steric bulk and lipophilicity, which could improve binding to hydrophobic enzyme pockets or prolong metabolic stability .
  • Sulfonyl Group Positioning : Para-substitution on the phenyl ring (as in the target compound) is associated with optimal anticonvulsant activity in benzothiazole-sulfonamide analogs, whereas meta-substitution reduces efficacy .

Pharmacological Insights

  • Analgesic Potential: Compound 35 (piperazine-sulfonyl) demonstrates analgesic activity superior to paracetamol, attributed to sulfonamide interactions with cyclooxygenase (COX) or ion channels .
  • Anticonvulsant Activity : Benzothiazole-sulfonamides () show anticonvulsant effects in rodent models, with para-substitution critical for efficacy. The target compound’s benzylpiperidine moiety may similarly enhance GABAergic or sodium channel modulation .
  • Antimicrobial Potential: Sulfonamide derivatives with heterocyclic groups (e.g., oxazole in ) exhibit antimicrobial activity. The benzylpiperidine group in the target compound could broaden its spectrum against resistant strains .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s benzylpiperidine and 3-methylbutanamide groups likely increase LogP compared to acetamide analogs (e.g., LogP = 3.21 for N-(4-methylphenyl)-4-piperidin-1-ylbutanamide) . Higher LogP may improve membrane permeability but could reduce solubility.
  • Polar Surface Area (PSA) : The sulfonyl group (PSA ~40–50 Ų) and amide bonds contribute to moderate PSA, balancing bioavailability and target engagement .

Biological Activity

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide, also known by its CAS number 879945-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H34N4O3S2C_{34}H_{34}N_{4}O_{3}S_{2}, with a molecular weight of 610.8 g/mol. The compound features a benzylpiperidine moiety, which is crucial for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC34H34N4O3S2C_{34}H_{34}N_{4}O_{3}S_{2}
Molecular Weight610.8 g/mol
CAS Number879945-68-3

Pharmacological Effects

  • Receptor Antagonism : Research indicates that compounds with similar structures exhibit potent antagonistic effects on chemokine receptors, particularly CCR3. The presence of the benzylpiperidine structure is essential for this activity, enhancing binding affinity and selectivity towards the receptor .
  • Neuroprotective Properties : Studies have shown that derivatives of benzylpiperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. For instance, hybrids derived from N-benzylpiperidine demonstrated significant inhibition against these targets, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Anti-inflammatory Activity : The sulfonamide group in the compound may contribute to anti-inflammatory effects, as sulfonamides are known to modulate immune responses and reduce inflammation through various mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and sulfonamide groups significantly influence biological activity. For instance:

  • Alkyl Substituents : Introducing different alkyl groups at specific positions has been shown to enhance receptor binding affinity and selectivity.
  • Aromatic Modifications : Variations in the aromatic rings can affect the pharmacokinetic properties, such as solubility and permeability across biological membranes.

Study 1: CCR3 Antagonism

A study focused on the SAR of benzylpiperidine derivatives found that specific modifications led to improved potency against CCR3-mediated pathways. The most effective compounds showed IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for conditions like asthma and allergic responses .

Study 2: Neuroprotective Effects

In an investigation into neuroprotective compounds for Alzheimer's disease, two lead compounds derived from N-benzylpiperidine exhibited remarkable inhibition of AChE and BACE-1, alongside favorable pharmacokinetic profiles. These compounds were also effective in disassembling amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.